13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
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Overview
Description
13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound with a molecular formula of C24H22FN5 and a molecular weight of 399.4634 . This compound is notable for its intricate structure, which includes a fluorophenyl group, a piperazine ring, and a diazatricyclo framework. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is tyrosinase . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, a process that leads to the production of melanin, which is responsible for pigmentation, UV radiation, and free radicals protection .
Mode of Action
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to eumelanin and pheomelanin . This results in a decrease in melanin production, which can lead to a reduction in pigmentation .
Result of Action
The molecular and cellular effects of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile’s action are primarily related to its inhibitory effect on tyrosinase . By inhibiting this enzyme, the compound reduces melanin production, which can lead to a decrease in pigmentation . This could potentially be beneficial in the treatment of hyperpigmentation disorders .
Biochemical Analysis
Biochemical Properties
The compound 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile plays a role in biochemical reactions, particularly as a competitive inhibitor of tyrosinase . It interacts with tyrosinase, a key enzyme in melanogenesis, and has been found to be more active than the reference compound kojic acid .
Cellular Effects
In terms of cellular effects, 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been observed to exert an antimelanogenic effect on B16F10 cells without causing cytotoxicity . This suggests that it influences cell function by modulating melanogenesis, a critical cellular process involved in pigmentation .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves binding interactions with tyrosinase, leading to the inhibition of this enzyme . Docking analysis suggests that it binds to both Agaricus bisporus tyrosinase (AbTYR) and modeled human tyrosinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, including the formation of the piperazine ring and the incorporation of the fluorophenyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, allowing for the production of significant quantities of the compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5/c1-17-14-23(30-22-5-3-2-4-21(22)27-24(30)20(17)15-26)29-12-10-28(11-13-29)16-18-6-8-19(25)9-7-18/h2-9,14H,10-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOTCVXBLGFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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